BenchChemオンラインストアへようこそ!

Thymoctonan

Pharmacokinetics Peptide stability Immunopharmacology

Thymoctonan is an 8‑amino‑acid synthetic thymic hormone analog with a precisely defined 6‑min blood half-life (37 °C) and a FDA UNII. Unlike generic thymic extracts, its rapid aminopeptidase‑mediated degradation enables strict temporal control—critical for pulse‑chase or short‑duration immunomodulation studies. Backed by Phase 2 data and established combination use patents with antiretrovirals.

Molecular Formula C43H67N9O13
Molecular Weight 918.0 g/mol
CAS No. 107489-37-2
Cat. No. B1683139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymoctonan
CAS107489-37-2
SynonymsLeu-Glu-Asp-Gly-Pro-Lys-Phe-Leu
leucyl-glutamyl-aspartyl-glycyl-proly-lysyl-phenylalanyl-leucine
THF-gamma2
thymic humoral factor gamma 2
Molecular FormulaC43H67N9O13
Molecular Weight918.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)O)N
InChIInChI=1S/C43H67N9O13/c1-24(2)19-27(45)37(58)47-29(15-16-35(54)55)40(61)50-31(22-36(56)57)38(59)46-23-34(53)52-18-10-14-33(52)42(63)48-28(13-8-9-17-44)39(60)49-30(21-26-11-6-5-7-12-26)41(62)51-32(43(64)65)20-25(3)4/h5-7,11-12,24-25,27-33H,8-10,13-23,44-45H2,1-4H3,(H,46,59)(H,47,58)(H,48,63)(H,49,60)(H,50,61)(H,51,62)(H,54,55)(H,56,57)(H,64,65)/t27-,28-,29-,30-,31-,32-,33-/m0/s1
InChIKeyNYJVPTKMDYSZDU-MRNVWEPHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Thymoctonan (CAS 107489-37-2): Synthetic Thymic Humoral Factor γ2 Octapeptide for Immunomodulation Research


Thymoctonan (THF-γ2, CAS 107489-37-2) is a synthetic octapeptide thymic hormone with the sequence Leu-Glu-Asp-Gly-Pro-Lys-Phe-Leu [1]. It is classified as an immunomodulatory oligopeptide and acts as an immunologic adjuvant [2]. The compound is a synthetic analog of the endogenous thymic humoral factor γ2, originally derived from thymus gland extracts. Thymoctonan has been studied for its capacity to repair immunodeficiency in preclinical models and has advanced to Phase 2 clinical development for HIV infection, including combination therapy with antiretroviral agents [3]. Its molecular formula is C43H67N9O13 with a molecular weight of 918.04 g/mol [1].

Why Thymoctonan (CAS 107489-37-2) Cannot Be Substituted with Other Thymic Peptides in Critical Assays


Thymic peptides are not a functionally interchangeable class. Thymoctonan is an octapeptide (8 amino acids) [1], structurally distinct from thymopentin (pentapeptide, 5 amino acids) and thymalfasin (28 amino acids) [2]. This structural divergence translates directly into differential degradation kinetics and enzymatic susceptibility profiles that affect experimental reproducibility. Thymoctonan undergoes rapid N-terminal aminopeptidase-mediated degradation in whole blood with a half-life of less than 6 minutes at 37°C across human, rat, and mouse blood [3], a kinetic parameter that cannot be assumed for other thymic peptides. Substituting a longer or shorter analog would introduce uncontrolled variables in any assay requiring defined exposure duration, particularly in ex vivo or in vivo immunopharmacology studies. The compound also possesses a defined FDA UNII (5027686086) and MeSH classification as an immunologic adjuvant [4], establishing regulatory-grade identity verification requirements that generic thymic extracts cannot satisfy.

Quantitative Differentiation Evidence for Thymoctonan (CAS 107489-37-2) Procurement Decisions


Species-Specific Degradation Kinetics: Half-Life Quantification in Human, Rat, and Mouse Whole Blood

Thymoctonan exhibits rapid peptidase-mediated degradation in whole blood with a half-life of less than 6 minutes at 37°C across human, rat, and mouse blood [1]. Within this constrained range, degradation in rat blood was significantly faster than in human or mouse blood [1]. The primary degradation pathway involves sequential N-terminal aminopeptidase cleavage yielding fragments 2-8, 3-8, and 2-6, with the Gly-Pro bond at positions 4-5 resistant to cleavage [1].

Pharmacokinetics Peptide stability Immunopharmacology

Regulatory Identity Verification: FDA UNII and MeSH Classification as Procurement-Grade Identifiers

Thymoctonan is assigned FDA Unique Ingredient Identifier (UNII) 5027686086 with the verified sequence LEU-GLU-ASP-GLY-PRO-LYS-PHE-LEU [1]. The MeSH database classifies it under pharmacologic action 'Adjuvants, Immunologic' with Registry Number 107489-37-2 [2]. This dual regulatory database registration provides unambiguous identity verification for procurement and experimental documentation.

Regulatory science Compound identity Quality control

Clinical Development Precedent: Phase 2 Evaluation in HIV Combination Therapy

Thymoctonan has advanced to Phase 2 clinical development for HIV infection in the United States and Germany [1]. Patent EP 0696202 A1 discloses the combined use of thymoctonan with antiretroviral agents such as AZT for treating retroviral disease, including AIDS and AIDS-related complex [2]. This clinical-stage development distinguishes Thymoctonan from purely preclinical thymic peptide research tools.

Clinical development HIV Combination therapy

Defined Enzymatic Degradation Pathway: N-Terminal Aminopeptidase Susceptibility and Fragment Profile

Thymoctonan degradation in human blood proceeds via competing pathways involving metallo-exopeptidases (N-terminal cleavage) and a phosphoramidon-sensitive metallo-endopeptidase (Lys-Phe bond cleavage) [1]. The Gly-Pro bond at positions 4-5 is resistant to cleavage [1]. Major fragments identified in human and rat blood are Glu-Asp-Gly-Pro-Lys-Phe-Leu (2-8), Asp-Gly-Pro-Lys-Phe-Leu (3-8), and Glu-Asp-Gly-Pro-Lys (2-6) [1].

Peptide metabolism Proteolysis Stability profiling

Recommended Application Scenarios for Thymoctonan (CAS 107489-37-2) Based on Verified Evidence


Ex Vivo Immunopharmacology Assays Requiring Defined Peptide Exposure Windows

Given Thymoctonan's half-life of less than 6 minutes in whole blood at 37°C across human, rat, and mouse [1], researchers must design ex vivo assays with strict temporal controls. This rapid degradation profile makes Thymoctonan suitable for pulse-chase experiments or short-duration stimulation protocols where transient immune modulation is desired, but inappropriate for long-term incubation studies without stabilization strategies or continuous perfusion systems.

Species-Comparative Pharmacokinetic Studies in Rodent Models

The documented difference in degradation rates between rat (significantly faster) and mouse/human blood [1] provides a validated basis for interspecies scaling studies. Researchers investigating thymic peptide pharmacokinetics across species can leverage this existing dataset as a benchmark for method validation and interspecies extrapolation modeling.

HIV Immunotherapy Combination Research Requiring Clinical-Stage Reference Compound

For research programs exploring immunomodulatory adjuvants in combination with antiretroviral therapy, Thymoctonan offers the advantage of a Phase 2 clinical development track record and an established patent precedent for combination use with AZT [2][3]. This provides a translational bridge between preclinical immunopharmacology and human clinical application, supporting grant proposals and regulatory documentation.

Peptide Stability and Proteolysis Mechanistic Studies

The fully characterized degradation pathway of Thymoctonan—involving N-terminal metallo-exopeptidases, a phosphoramidon-sensitive endopeptidase, and a resistant Gly-Pro bond [1]—makes this octapeptide a valuable model substrate for investigating blood peptidase activities, developing peptidase inhibitor screening assays, or validating analytical methods for peptide stability assessment in complex biological matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thymoctonan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.